molecular formula C23H20N4O2 B3447006 2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide

2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide

Cat. No. B3447006
M. Wt: 384.4 g/mol
InChI Key: DDVVTOHOFANXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide, also known as MPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. It belongs to the class of phthalazinone derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide is not fully understood. However, it has been suggested that 2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide may act by inhibiting the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. 2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). 2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide also exhibits a range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to using 2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions used.

Future Directions

There are several future directions for research on 2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide. One area of interest is the development of 2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide analogs with improved potency and selectivity. Another area of interest is the identification of the molecular targets of 2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal experimental conditions for using 2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide in various biological assays. Overall, 2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide has great potential for further research and development in the field of scientific research.

Scientific Research Applications

2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide has also been shown to modulate the immune system, inhibit angiogenesis, and induce apoptosis in cancer cells.

properties

IUPAC Name

2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-16-8-10-18(11-9-16)22-19-6-2-3-7-20(19)23(29)27(26-22)15-21(28)25-14-17-5-4-12-24-13-17/h2-13H,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVVTOHOFANXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]-N-(pyridin-3-ylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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